

Structure-Activity Relationship (SAR) of 2-Chlorophenyl Pyrazole Derivatives

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Compound of Interest

Compound Name: 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1007541-84-5

Cat. No.: B1371328

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Executive Summary

The 2-chlorophenyl pyrazole scaffold represents a privileged structural motif in medicinal chemistry and agrochemical development. Distinguished by the specific ortho-chloro substitution on the N1- or C-linked phenyl ring, this scaffold exhibits unique steric and electronic properties that differentiate it from its para-substituted analogs. While 4-chlorophenyl derivatives are ubiquitous in COX-2 inhibitors (e.g., Celecoxib), the 2-chlorophenyl variants induce a critical torsional twist between the phenyl and pyrazole rings, modulating solubility, metabolic stability, and binding affinity in sterically constrained pockets such as the EGFR kinase domain and the ryanodine receptor.

This technical guide provides a rigorous analysis of the SAR, synthetic methodologies, and biological applications of this specific derivative class, designed for immediate application in drug discovery workflows.

Chemical Space & Scaffold Analysis

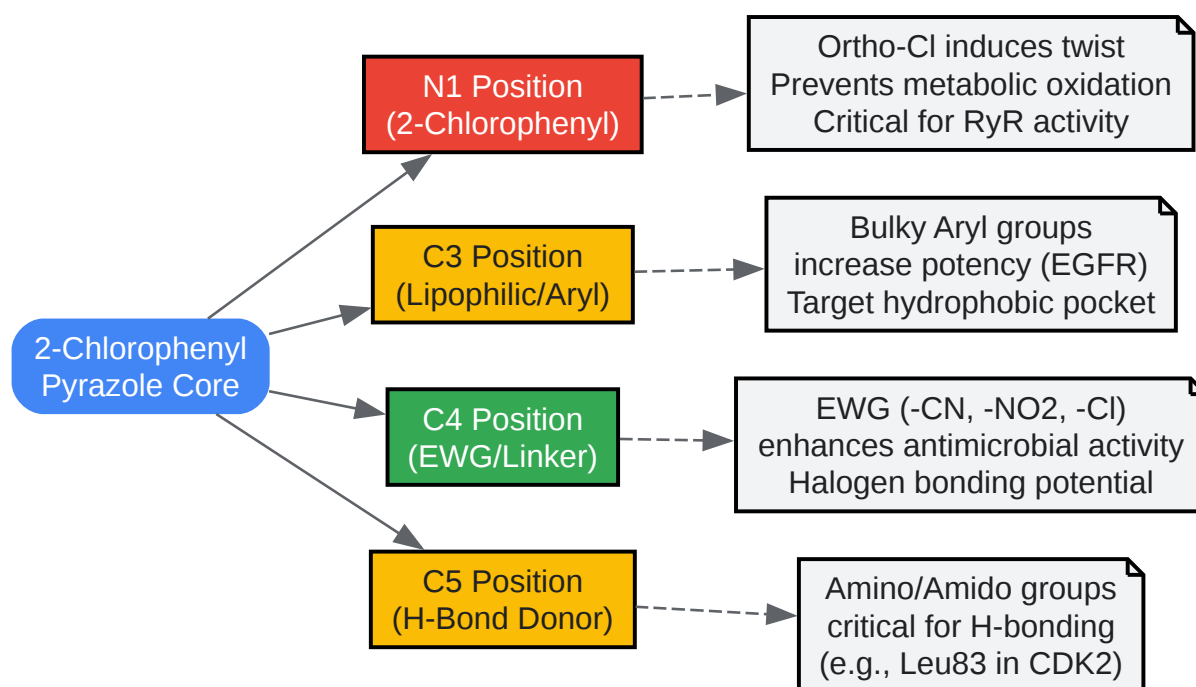
The Ortho-Effect and Torsional Constraints

The defining feature of the 2-chlorophenyl pyrazole is the steric clash between the chlorine atom at the ortho position and the adjacent nitrogen or carbon atoms of the pyrazole ring.

- **Conformational Lock:** Unlike the freely rotating 4-chlorophenyl group, the 2-chloro substituent forces the phenyl ring out of coplanarity with the pyrazole core. This non-planar conformation is critical for:
 - **Disrupting Crystal Packing:** Enhancing solubility compared to planar analogs.
 - **Selectivity:** Fitting into "L-shaped" or hydrophobic pockets in enzymes like EGFR and COX-2 where planar molecules clash with gatekeeper residues.
- **Electronic Modulation:** The inductive electron-withdrawing nature (-I effect) of the chlorine atom reduces the electron density of the phenyl ring, increasing resistance to oxidative metabolism at the phenyl ring (blocking P450 hydroxylation sites).

SAR Landscape Map

The biological activity is tightly regulated by substitutions at positions 3, 4, and 5 of the pyrazole ring when the 1-position is occupied by the 2-chlorophenyl group.



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Figure 1. Structure-Activity Relationship Map of the 2-chlorophenyl pyrazole scaffold highlighting key substitution zones.

Biological Activity Profile

Anticancer Activity (EGFR & CDK2 Inhibition)

Derivatives bearing the 2-chlorophenyl moiety have shown nanomolar potency against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

- Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region ATP-binding site (e.g., Met793 in EGFR). The 2-chlorophenyl group occupies the hydrophobic back-pocket.
- Key Data:
 - Compound 15 (Cyano-derivative): IC₅₀ = 0.135 μM (EGFR inhibition).[1]
 - Compound 5a: IC₅₀ = 6 μg/mL (HepG2 cytotoxicity).

Antimicrobial & Anti-inflammatory[2][3][4][5][6]

- COX-2 Selectivity: While classic coxibs use 4-sulfamylphenyl, 2-chlorophenyl derivatives (often with 5-position modifications) exhibit anti-inflammatory activity with reduced gastric toxicity. The 2-chloro group mimics the steric bulk required to fill the larger COX-2 active site side pocket.
- Antimicrobial: Presence of electron-withdrawing groups (EWG) like -CN or -NO₂ at C4, combined with the 2-chlorophenyl at N1, significantly lowers MIC values against *S. aureus* and *C. albicans*.

Experimental Protocol: Regioselective Synthesis

Rationale

The most robust method for synthesizing 1-(2-chlorophenyl)pyrazoles is the cyclocondensation of 1,3-diketones or chalcones with 2-chlorophenylhydrazine. This route minimizes regioisomeric byproducts compared to direct alkylation.

Protocol: Synthesis of 1-(2-chlorophenyl)-3,5-diphenyl-1H-pyrazole

Reagents:

- (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
- 2-Chlorophenylhydrazine hydrochloride
- Ethanol (Absolute)
- Glacial Acetic Acid (Catalyst)

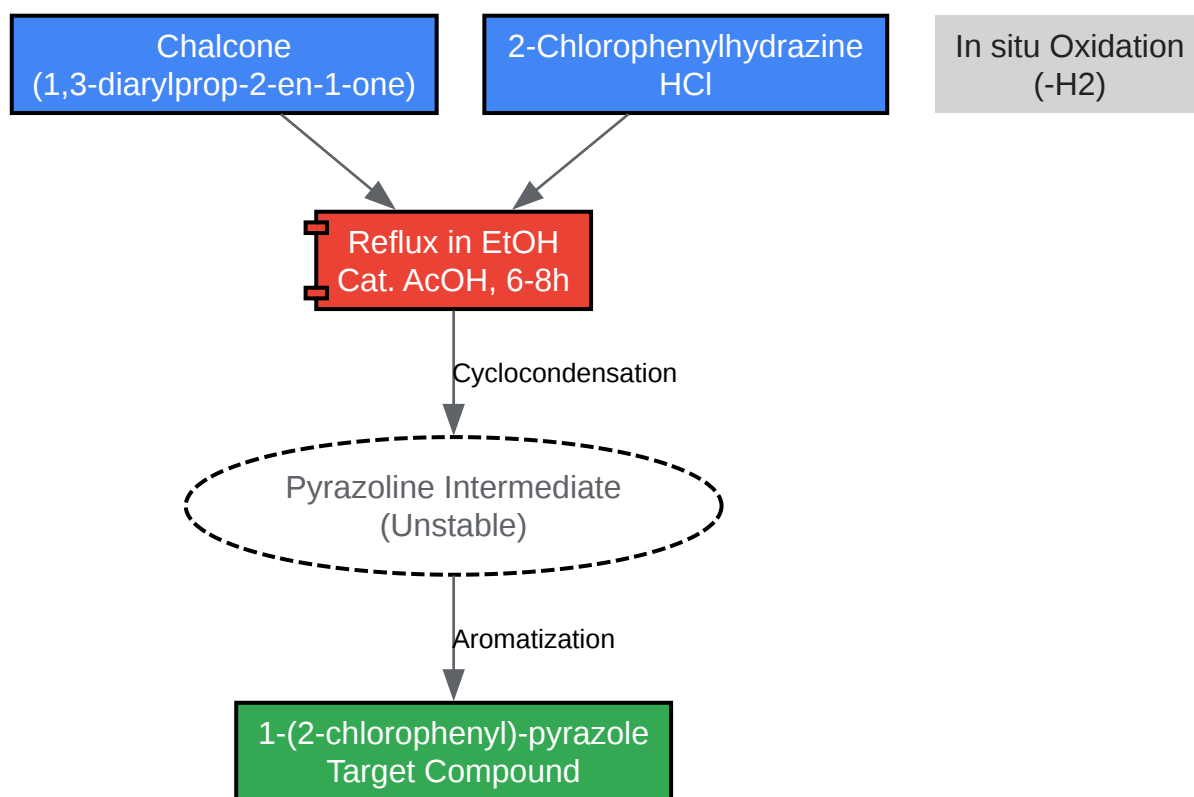
Workflow:

- Preparation: Dissolve 10 mmol of chalcone in 30 mL of absolute ethanol in a round-bottom flask.
- Addition: Add 12 mmol of 2-chlorophenylhydrazine hydrochloride.
- Catalysis: Add 0.5 mL of glacial acetic acid.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 6-8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2).
- Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with stirring.
- Purification: Filter the resulting precipitate. Recrystallize from ethanol to yield the pure pyrazole.

Self-Validation Check:

- TLC: Disappearance of the chalcone spot ($R_f \sim 0.6$) and appearance of a fluorescent blue spot ($R_f \sim 0.4$) indicates cyclization.
- NMR: The disappearance of the vinylic protons of the chalcone (doublets at δ 7.5-8.0 ppm) and appearance of the pyrazole C4-H singlet (typically δ 6.8-7.2 ppm) confirms the structure.

Synthetic Pathway Diagram



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Figure 2.^{[1][2][3][4]} Regioselective synthesis pathway via chalcone cyclocondensation.

Quantitative Data Summary

The following table summarizes key biological data for 2-chlorophenyl pyrazole derivatives from recent literature.

Compound ID	R-Group (Pos 3/4/5)	Target/Assay	Potency (IC50/MIC)	Reference
IVc	4,5-difluoro (on Ph)	Ryanodine Receptor (Insecticidal)	90% mortality (0.1 mg/L)	[1]
Cmpd 15	4-CN, 3-Ph	EGFR Kinase	0.135 μ M	[2]
Cmpd 5a	3-Me, 4-piperidinyl	HepG2 (Liver Cancer)	6 μ g/mL	[3]
Cmpd 2c	3,5-dimethoxy	IL-6 Inhibition	High Activity	[4]

References

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Sources

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- [2. jocpr.com \[jocpr.com\]](#)
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- [4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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